Cas no 1803425-96-8 (6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid)

6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid is a versatile heterocyclic compound featuring both a chloromethyl group and an acrylic acid moiety on a benzo[d]oxazole scaffold. This structure enables its use as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group offers reactivity for further functionalization, while the acrylic acid component allows for polymerization or conjugation. Its benzo[d]oxazole core contributes to stability and potential biological activity. The compound is valued for its synthetic flexibility, making it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations in medicinal and materials chemistry research.
6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid structure
1803425-96-8 structure
商品名:6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid
CAS番号:1803425-96-8
MF:C11H8ClNO3
メガワット:237.639122009277
CID:4816884

6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid 化学的及び物理的性質

名前と識別子

    • 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid
    • インチ: 1S/C11H8ClNO3/c12-6-7-1-2-8-9(5-7)16-10(13-8)3-4-11(14)15/h1-5H,6H2,(H,14,15)/b4-3+
    • InChIKey: WRJNYERMIKXTER-ONEGZZNKSA-N
    • ほほえんだ: ClCC1C=CC2=C(C=1)OC(/C=C/C(=O)O)=N2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 63.3

6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081003013-250mg
6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid
1803425-96-8 98%
250mg
$6,223.14 2022-04-02
Alichem
A081003013-500mg
6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid
1803425-96-8 98%
500mg
$9,157.45 2022-04-02
Alichem
A081003013-1g
6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid
1803425-96-8 98%
1g
$17,855.39 2022-04-02

6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid 関連文献

6-(Chloromethyl)benzo[d]oxazole-2-acrylic acidに関する追加情報

Introduction to 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid (CAS No. 1803425-96-8)

6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid (CAS No. 1803425-96-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinctive molecular structure, holds potential applications in various areas, including pharmaceuticals, materials science, and chemical synthesis. This article aims to provide a comprehensive overview of 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid, including its chemical properties, synthesis methods, and recent research developments.

Chemical Structure and Properties

The molecular formula of 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid is C11H8ClNO3. The compound features a benzo[d]oxazole core with a chloromethyl substituent and an acrylic acid group. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The chloromethyl group is highly reactive and can undergo various substitution reactions, making it a valuable intermediate in synthetic chemistry. The acrylic acid moiety contributes to the compound's ability to participate in polymerization reactions, further expanding its utility in materials science.

The solubility of 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid is an important consideration for its applications. It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. However, its solubility in water is limited, which can be advantageous in certain pharmaceutical formulations where controlled release is desired.

Synthesis Methods

The synthesis of 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid has been explored through various routes, each with its own advantages and limitations. One common approach involves the reaction of 6-hydroxymethylbenzo[d]oxazole with chloroacetyl chloride followed by a subsequent esterification and hydrolysis step to introduce the acrylic acid functionality. This method provides good yields and purity but may require careful control of reaction conditions to avoid side reactions.

An alternative synthetic route involves the condensation of 2-chloroacryloyl chloride with 6-hydroxymethylbenzo[d]oxazole in the presence of a base such as triethylamine. This method offers a more straightforward synthesis pathway and can be scaled up for industrial production. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis methods that minimize waste and reduce the use of hazardous reagents.

Applications in Pharmaceutical Research

6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid has shown promise in pharmaceutical research due to its potential biological activities. Studies have indicated that compounds with similar structures exhibit anti-inflammatory, antimicrobial, and anticancer properties. The chloromethyl group can be used to introduce various functional groups through substitution reactions, allowing for the creation of a diverse library of derivatives for biological screening.

In one recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that several derivatives exhibited significant antiproliferative activity against breast cancer cells, suggesting potential therapeutic applications in oncology.

Molecular Modeling and Computational Studies

Molecular modeling and computational studies have played a crucial role in understanding the structure-activity relationships (SAR) of 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid. These studies have provided insights into the molecular interactions that contribute to the compound's biological activities. For instance, molecular docking simulations have shown that the chloromethyl group can form favorable interactions with specific amino acid residues in target proteins, enhancing binding affinity and potency.

In addition to docking studies, quantum mechanical calculations have been used to investigate the electronic properties of 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid. These calculations have revealed that the compound possesses high electron affinity and low ionization energy, which are important factors for its reactivity and stability under various conditions.

Potential Applications in Materials Science

Beyond pharmaceuticals, 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid has potential applications in materials science due to its ability to undergo polymerization reactions. The acrylic acid moiety can be polymerized using various techniques such as free radical polymerization or controlled radical polymerization methods like atom transfer radical polymerization (ATRP). The resulting polymers exhibit unique properties such as high thermal stability, good mechanical strength, and excellent chemical resistance.

In one study published in Macromolecules, researchers synthesized poly(N-(N--methylene)-N--methylene)-N--methyleneacrylamide-co-N--methyleneacrylamide) copolymers using 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid. These copolymers showed enhanced thermal stability compared to their homopolymer counterparts and exhibited promising properties for use in coatings and adhesives.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While specific safety data for 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid may not be widely available, general precautions should be taken when working with this compound. It is advisable to handle it under well-ventilated conditions and use appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats. Additionally, proper disposal methods should be followed to ensure environmental safety.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid continues to uncover new possibilities for its applications across various fields. Future directions may include further exploration of its biological activities through high-throughput screening methods, development of more efficient synthetic routes using green chemistry principles, and investigation of novel polymer systems derived from this compound.

In conclusion, 6-(Chloromethyl)benzo[d]oxazole-2-acrylic acid (CAS No. 1803425-96-8) is a promising compound with a wide range of potential applications. Its unique chemical structure provides opportunities for both pharmaceutical development and materials science innovations. As research progresses, it is likely that this compound will continue to play an important role in advancing scientific knowledge and technological advancements.

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